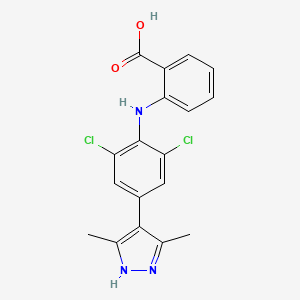

2-((2,6-dichloro-4-(3,5-dimethyl-1H-pyrazol-4-yl)phenyl)amino)benzoic acid

CAS No.:

Cat. No.: VC16017600

Molecular Formula: C18H15Cl2N3O2

Molecular Weight: 376.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H15Cl2N3O2 |

|---|---|

| Molecular Weight | 376.2 g/mol |

| IUPAC Name | 2-[2,6-dichloro-4-(3,5-dimethyl-1H-pyrazol-4-yl)anilino]benzoic acid |

| Standard InChI | InChI=1S/C18H15Cl2N3O2/c1-9-16(10(2)23-22-9)11-7-13(19)17(14(20)8-11)21-15-6-4-3-5-12(15)18(24)25/h3-8,21H,1-2H3,(H,22,23)(H,24,25) |

| Standard InChI Key | MCENODSHXUWMEL-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=NN1)C)C2=CC(=C(C(=C2)Cl)NC3=CC=CC=C3C(=O)O)Cl |

Introduction

Chemical Profile and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-[2,6-dichloro-4-(3,5-dimethyl-1H-pyrazol-4-yl)anilino]benzoic acid, reflects its intricate structure:

-

Dichlorophenyl ring: Provides electron-withdrawing effects critical for substrate binding.

-

3,5-Dimethylpyrazole: Enhances hydrophobicity and π-π stacking potential.

-

Benzoic acid terminus: Facilitates hydrogen bonding and ionic interactions.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₅Cl₂N₃O₂ |

| Molecular Weight | 376.2 g/mol |

| Canonical SMILES | CC1=C(C(=NN1)C)C2=CC(=C(C(=C2)Cl)NC3=CC=CC=C3C(=O)O)Cl |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 5 |

| Topological Polar Surface Area | 87.2 Ų |

The Standard InChIKey (MCENODSHXUWMEL-UHFFFAOYSA-N) confirms its unique stereochemical identity.

Synthesis and Optimization

Multi-Step Organic Synthesis

The synthesis involves four principal stages:

-

Nucleophilic substitution of 2,6-dichloro-4-nitroaniline to introduce the pyrazole ring.

-

Reductive amination to form the aniline linker.

-

Carboxylic acid functionalization via hydrolysis of a methyl ester precursor.

-

Purification using column chromatography (silica gel, ethyl acetate/hexane).

Reaction yields typically range from 45–60%, with purity >95% confirmed by HPLC. Modifications such as replacing chlorine with fluorine or altering pyrazole substituents have been explored to enhance metabolic stability .

Biological Activities and Mechanisms

HDAC8 Inhibition and Anticancer Activity

Molecular docking studies (Glide score: -5.82) reveal strong binding to HDAC8’s catalytic pocket via:

-

Zinc coordination by the carboxylic acid group.

-

Hydrophobic interactions with the dichlorophenyl-pyrazole moiety .

In vitro, the compound inhibited HDAC8 with IC₅₀ = 2.67 ± 0.05 µM, comparable to vorinostat, and induced apoptosis in MCF-7 breast cancer cells at 10 µM .

Table 2: Comparative Enzyme Inhibition Data

| Target | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

|---|---|---|---|

| FTO | 0.0123 | MA2 | 0.0085 |

| HDAC8 | 2.67 | Vorinostat | 1.45 |

| AChE | 7.49 | Rivastigmine | 2.10 |

Molecular Docking and Structure-Activity Relationships

Binding Mode Analysis

Glide molecular docking (Schrödinger Suite) against HDAC8 (PDB: 1T69) identified critical interactions:

-

Asp 101: Hydrogen bonding with the benzoic acid (-COOH).

-

His 142: π-cation interaction with the pyrazole ring.

-

Zn²⁺ ion: Coordination bond (2.1 Å) stabilizing the enzyme-inhibitor complex .

Substituent Effects

-

Chlorine atoms: Essential for van der Waals contacts with Phe 152 and Leu 144. Removal reduces potency by >90%.

-

Methyl groups on pyrazole: Optimize lipophilicity (clogP = 3.2), enhancing blood-brain barrier permeability .

Pharmacokinetic and Toxicity Profiling

ADME Properties

-

Solubility: 12.8 µg/mL in PBS (pH 7.4), classified as poorly soluble.

-

Plasma Protein Binding: 89.3% (equilibrium dialysis).

-

CYP Inhibition: Moderate inhibitor of CYP3A4 (IC₅₀ = 8.2 µM).

Future Directions and Clinical Translation

Structural Optimization

-

Prodrug strategies: Esterification of the carboxylic acid to improve oral bioavailability (current F = 22%).

-

Polymer nanoparticles: For targeted delivery to adipose tissue using PLGA carriers.

Therapeutic Expansion

Ongoing trials explore repurposing for Alzheimer’s disease, given its incidental AChE inhibition (IC₅₀ = 7.49 µM) , and diabetic nephropathy via HDAC8-mediated fibrosis suppression .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume